AhR Suppression Potency of Anthrarufin vs. Quinizarin, Danthron, and Anthraflavic Acid
Anthrarufin exhibits strong suppression of TCDD-induced AhR DNA-binding activity, placing it in a high-potency cluster with quinizarin and danthron (IC50 ≈ 1 μM). This activity is significantly more potent than that of anthraflavic acid, which only showed a moderate effect [1].
| Evidence Dimension | Suppression of TCDD-induced AhR DNA-binding activity |
|---|---|
| Target Compound Data | IC50 ≈ 1 μM |
| Comparator Or Baseline | Quinizarin (IC50 ≈ 1 μM); Danthron (IC50 ≈ 1 μM); Anthraflavic acid (moderate effect, IC50 not reported due to low potency) |
| Quantified Difference | Potency of anthrarufin is approximately an order of magnitude greater than that of anthraflavic acid. |
| Conditions | Cell-free assay system; induction by 0.1 nM TCDD |
Why This Matters
This high potency makes anthrarufin a valuable tool compound for investigating AhR antagonism, differentiating it from less active isomers for targeted toxicology and pharmacology research.
- [1] Fukuda, I., Kaneko, A., Nishiumi, S., Kawase, M., Nishikiori, R., Fujitake, N., & Ashida, H. (2009). Structure–activity relationships of anthraquinones on the suppression of DNA-binding activity of the aryl hydrocarbon receptor induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin. Journal of Bioscience and Bioengineering, 107(3), 296–300. View Source
